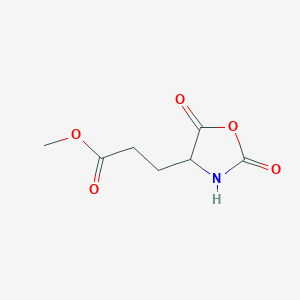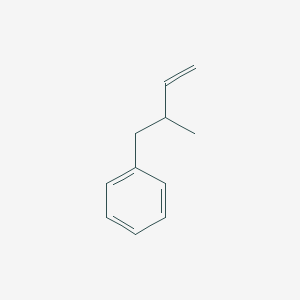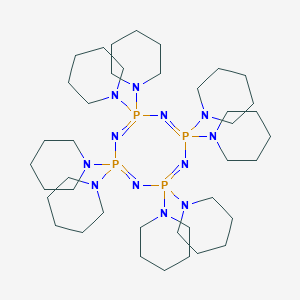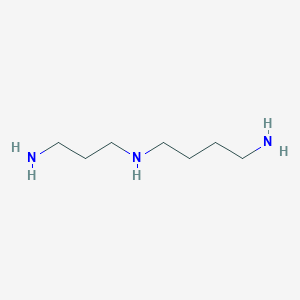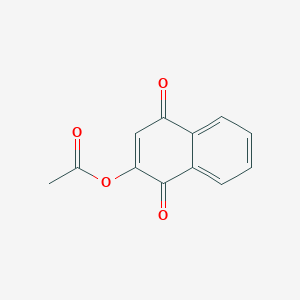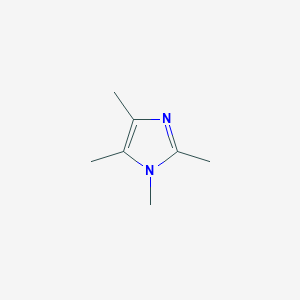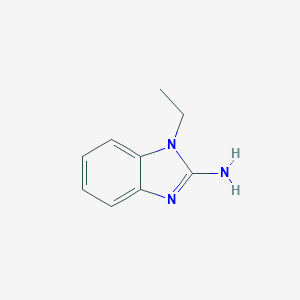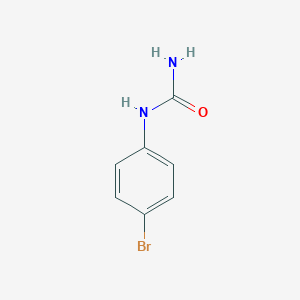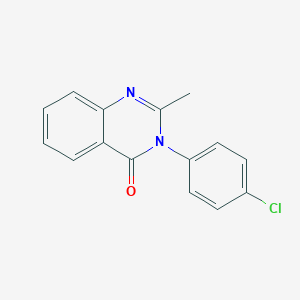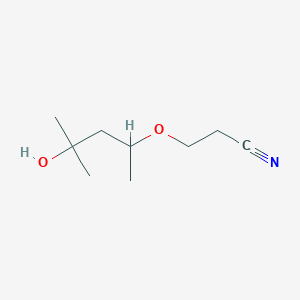
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile, also known as HMPPN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a mechanism of action that has been studied by researchers. In
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its potential as an antiviral agent. In one study, it was found to exhibit antiviral activity against the human immunodeficiency virus (HIV) type 1. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In the field of materials science, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been investigated for its potential as a monomer in the synthesis of polymers. It has been found to produce polymers with desirable properties such as high thermal stability and good mechanical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in viral replication or inflammation. Further research is needed to fully understand its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been found to have low toxicity in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant adverse effects on other organs. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its potential as a versatile building block for the synthesis of various compounds. It has also been found to be relatively easy to synthesize using a multistep process.
One limitation of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its limited solubility in water. This can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. One area of interest is its potential as an antiviral agent. Further studies are needed to fully understand its mechanism of action and potential applications in this field.
Another area of interest is its potential as a monomer in the synthesis of polymers. Further studies are needed to optimize the synthesis process and investigate the properties of the resulting polymers.
Overall, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is a compound with significant potential for various applications in scientific research. Further studies are needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile involves a multistep process. First, 4-methyl-2-pentanone is reacted with hydrogen cyanide to produce 2-cyano-4-methylpentan-1-ol. This compound is then reacted with acrolein to produce 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide.
Propiedades
Número CAS |
10141-15-8 |
|---|---|
Nombre del producto |
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(4-hydroxy-4-methylpentan-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(2,3)11)12-6-4-5-10/h8,11H,4,6-7H2,1-3H3 |
Clave InChI |
MYZYATBOEKPPPB-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OCCC#N |
SMILES canónico |
CC(CC(C)(C)O)OCCC#N |
Sinónimos |
3-(3-Hydroxy-1,3-dimethylbutoxy)propanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
